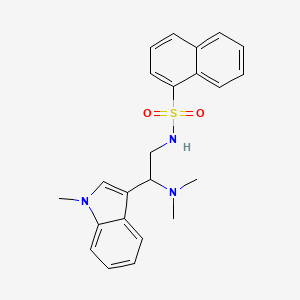
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide, also known as DNSA, is a chemical compound that has been widely used in scientific research. DNSA is a fluorescent dye that is commonly used as a pH indicator, and it has been shown to have potential applications in biological imaging and drug delivery.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide in the presence of a base to form the desired product.
Starting Materials
1-naphthalenesulfonyl chloride, N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 1-naphthalenesulfonyl chloride in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Add N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide to the reaction mixture and stir at room temperature for several hours., Step 3: Work up the reaction mixture by pouring it into water and extracting the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide as a solid.
作用机制
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide works by binding to acidic groups in biological molecules, causing a change in its fluorescence properties. This change in fluorescence can be used to monitor pH changes in biological systems.
生化和生理效应
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered to be a relatively safe compound to use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide in laboratory experiments is its high sensitivity to pH changes. It can detect changes in pH as small as 0.1 units, making it a valuable tool for studying pH-dependent biological processes. However, one limitation of using N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is that it is not specific to any particular biological molecule, and it can bind to a variety of acidic groups in different molecules.
未来方向
There are several potential future directions for research involving N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide. One area of interest is the development of new fluorescent dyes that are more specific to particular biological molecules. Another potential direction is the use of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide in drug delivery systems, where it could be used to monitor the pH of drug release in vivo. Additionally, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide could be used in the development of new biosensors for monitoring pH changes in real-time.
科学研究应用
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been used in a variety of scientific research applications, including as a pH indicator in biological systems. It has been shown to be useful for monitoring pH changes in cells and tissues, and it has also been used to study the pH-dependent behavior of proteins and enzymes.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-25(2)22(20-16-26(3)21-13-7-6-12-19(20)21)15-24-29(27,28)23-14-8-10-17-9-4-5-11-18(17)23/h4-14,16,22,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHUVYHYQRUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)

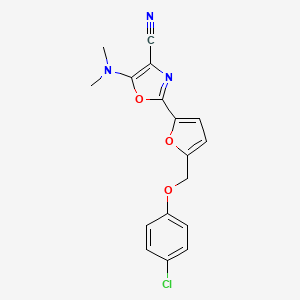

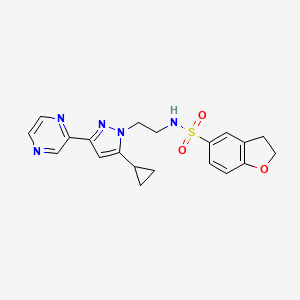
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2948659.png)
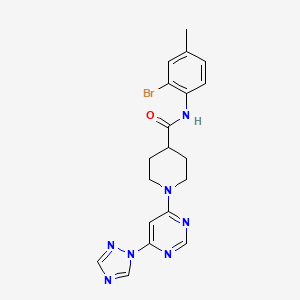
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)
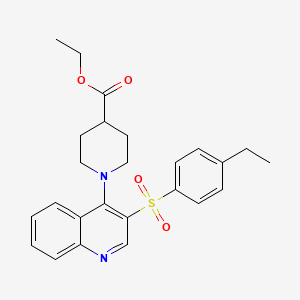
![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)
![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)